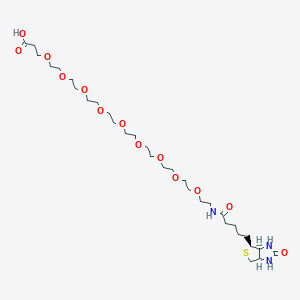

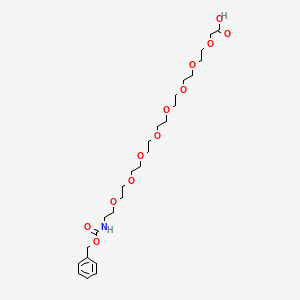

Cbz-NH-peg8-CH2cooh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

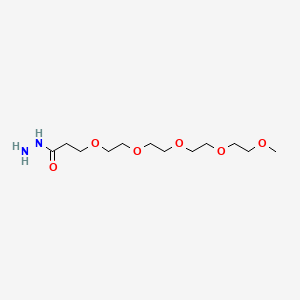

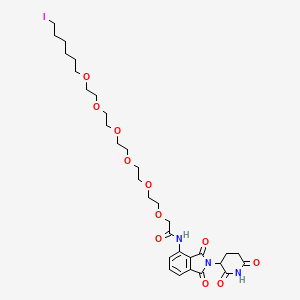

The synthesis of Cbz-NH-peg8-CH2cooh typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.

Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended to the desired length (eight units in this case) through a series of etherification reactions.

Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

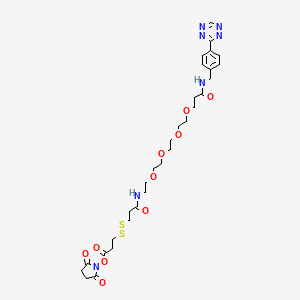

Cbz-NH-peg8-CH2cooh undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carboxylic acids.

Reduction: Reduction of carboxylic acids to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for halogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

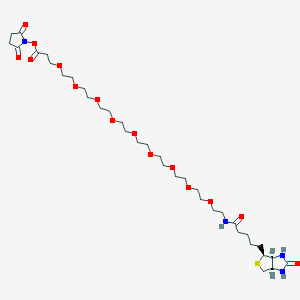

Cbz-NH-peg8-CH2cooh is widely used in scientific research, particularly in the following fields:

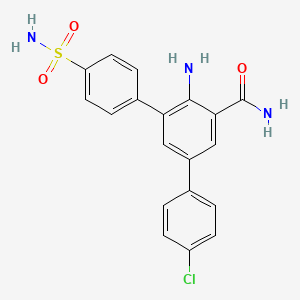

Chemistry: As a linker in the synthesis of complex organic molecules and polymers.

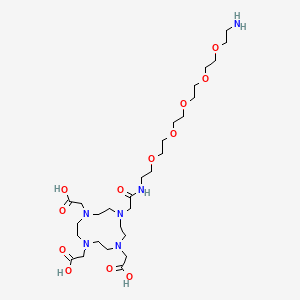

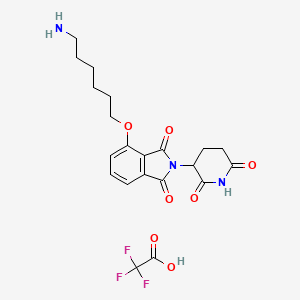

Biology: In the development of PROTACs for targeted protein degradation.

Medicine: For the design of novel therapeutic agents that selectively degrade disease-causing proteins.

Industry: In the production of advanced materials and drug delivery systems.

Mechanism of Action

Cbz-NH-peg8-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, enhancing the efficacy of the PROTAC .

Comparison with Similar Compounds

Similar Compounds

Cbz-NH-peg2-CH2cooh: A shorter polyethylene glycol chain variant.

Cbz-NH-peg4-CH2cooh: A medium-length polyethylene glycol chain variant.

Cbz-NH-peg6-CH2cooh: Another intermediate-length polyethylene glycol chain variant.

Uniqueness

Cbz-NH-peg8-CH2cooh is unique due to its optimal chain length, which provides a balance between flexibility and solubility, making it highly effective in the synthesis of PROTACs. Its longer polyethylene glycol chain compared to shorter variants allows for better spatial arrangement and interaction with target proteins and ligases .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO12/c28-25(29)23-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-26(30)39-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYALYHILLPDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)

![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)